L-バリンエチルエステル塩酸塩

概要

説明

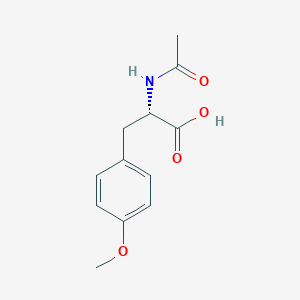

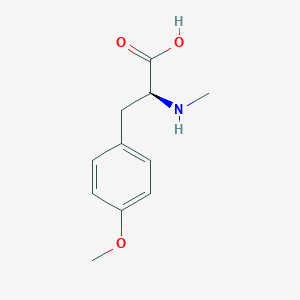

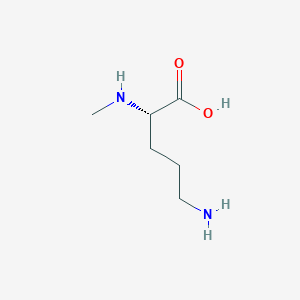

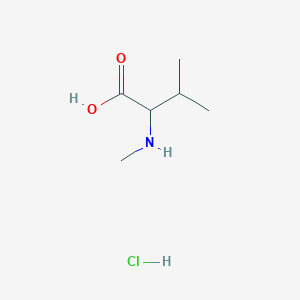

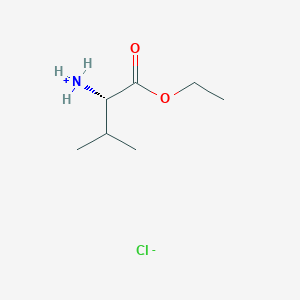

Ethyl L-valinate hydrochloride, also known as (L)-Ethyl 2-aMino-3-Methylbutanoate hydrochloride, is a chemical compound with the CAS number 17609-47-1 . It has a molecular weight of 181.66 .

Molecular Structure Analysis

The molecular formula of Ethyl L-valinate hydrochloride is C7H16ClNO2 . The structure includes one defined stereocentre .Physical And Chemical Properties Analysis

Ethyl L-valinate hydrochloride is a white crystalline powder . It has a melting point of 102-105 °C . It is soluble in water and other solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

ペプチド合成

L-バリンエチルエステル塩酸塩: は、ペプチドの合成に一般的に使用されます。 これは、溶液相ペプチド合成によってペプチドに組み込むことができるL-バリンのエステル化された形態として機能します . エステル基は、ペプチドの伸長に不可欠な遊離カルボン酸を生成するために後で除去できます。

農業化学

農業化学の分野では、この化合物は、害虫や病気に対する植物の抵抗性を高める可能性のある用途について調査されています。 これは、作物に適用して特定の防御メカニズムを引き起こす可能性がありますが、この用途はまだ実験段階にあります .

Safety and Hazards

将来の方向性

While the specific future directions for Ethyl L-valinate hydrochloride are not mentioned in the retrieved sources, it’s worth noting that compounds in the N-acylethanolamines (NAEs) family, to which Ethyl L-valinate belongs, have various potential industrial applications . For instance, Ethyl levulinate, a compound in the same family, has been used as a diesel miscible biofuel and as a precursor to various chemicals .

作用機序

Target of Action

L-Valine ethyl ester hydrochloride, also known as H-Val-OEt.HCl, L-Valine ethyl ester HCl, or Ethyl L-valinate hydrochloride, is a derivative of the amino acid L-Valine

Mode of Action

It’s known that it’s used in solution phase peptide synthesis , indicating that it may interact with peptide bonds during protein synthesis

特性

IUPAC Name |

ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGVTLQEKCJXKF-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170082 | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17609-47-1 | |

| Record name | L-Valine, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17609-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017609471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

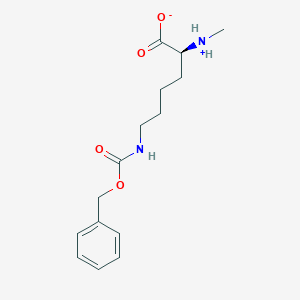

Q1: The research mentions Ethyl L-valinate hydrochloride as a precursor in the synthesis of Valacyclovir hydrochloride. Can you elaborate on the role of NMR spectroscopy in confirming the structure of this starting material?

A1: Absolutely! While the paper primarily focuses on elucidating the structure of the final product, Valacyclovir hydrochloride, it explicitly states that Ethyl L-valinate hydrochloride was used as a starting material in the multi-step synthesis []. NMR spectroscopy, being a powerful tool for structural analysis, would have been crucial in confirming the structure of Ethyl L-valinate hydrochloride before proceeding with subsequent reactions. Techniques like 1H NMR, 13C NMR, DEPT, COSY, HMQC, and HMBC could provide detailed information about the carbon and hydrogen framework, confirming the presence of the ethyl ester and the L-valine moiety in the hydrochloride salt form.

Q2: The study emphasizes the use of advanced NMR techniques like HMQC and HMBC. How do these techniques contribute to a comprehensive understanding of the Ethyl L-valinate hydrochloride structure?

A2: HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) are two-dimensional NMR techniques that provide invaluable information about connections between carbon and hydrogen atoms in a molecule. In the context of Ethyl L-valinate hydrochloride, HMQC would pinpoint direct one-bond couplings between carbons and their attached hydrogens, confirming the presence of specific CH, CH2, and CH3 groups. On the other hand, HMBC reveals longer-range couplings, typically two to three bonds away, helping to establish the connectivity between different parts of the molecule, like the ethyl group and the valine amino acid core. This combined approach allows for a complete assignment of all 1H and 13C signals, providing unambiguous evidence for the structure of Ethyl L-valinate hydrochloride [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。